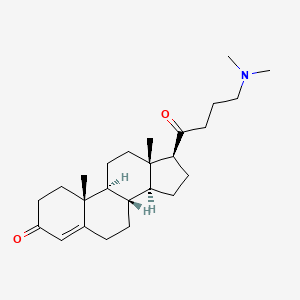
PROTEIN KINASE C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein kinase C is a family of protein kinase enzymes that play a crucial role in regulating the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . These enzymes are activated by signals such as increases in the concentration of diacylglycerol or calcium ions . This compound enzymes are involved in several signal transduction cascades and are essential for various cellular processes, including cell proliferation, differentiation, and apoptosis .
Méthodes De Préparation
Protein kinase C can be prepared through various methods, including expression and purification from insect cells and bacteria . The process involves the use of specific vectors and host cells to express the protein, followed by purification using techniques such as affinity chromatography . Industrial production methods may involve large-scale fermentation and purification processes to obtain sufficient quantities of the enzyme for research and therapeutic applications .
Analyse Des Réactions Chimiques
Protein kinase C undergoes several types of chemical reactions, including phosphorylation, oxidation, and interaction with various ligands . Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and reactive oxygen species for oxidation . The major products formed from these reactions are phosphorylated proteins and oxidized forms of this compound .
Applications De Recherche Scientifique
Protein kinase C has numerous scientific research applications across various fields:
Mécanisme D'action
Protein kinase C exerts its effects by phosphorylating target proteins on serine and threonine residues . This phosphorylation alters the activity, localization, and interaction of the target proteins, thereby regulating various cellular processes . The activation of this compound involves the binding of diacylglycerol and calcium ions, which induce conformational changes that activate the enzyme . Different isoforms of this compound have distinct regulatory mechanisms and cellular functions .
Comparaison Avec Des Composés Similaires
Protein kinase C is unique due to its activation by diacylglycerol and calcium ions and its involvement in a wide range of cellular processes . Similar compounds include other protein kinases such as protein kinase A and protein kinase G, which are activated by cyclic adenosine monophosphate and cyclic guanosine monophosphate, respectively . Natural products such as curcumin, rottlerin, and quercetin have been found to modulate this compound activity .
Propriétés
Numéro CAS |
141436-78-4 |
|---|---|
Formule moléculaire |
C10H10O5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



